5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17646151
InChI: InChI=1S/C8H12F3NO/c9-8(10,11)7(13)1-5-3-12-4-6(5)2-7/h5-6,12-13H,1-4H2
SMILES:
Molecular Formula: C8H12F3NO
Molecular Weight: 195.18 g/mol

5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol

CAS No.:

Cat. No.: VC17646151

Molecular Formula: C8H12F3NO

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol -

Specification

Molecular Formula C8H12F3NO
Molecular Weight 195.18 g/mol
IUPAC Name 5-(trifluoromethyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol
Standard InChI InChI=1S/C8H12F3NO/c9-8(10,11)7(13)1-5-3-12-4-6(5)2-7/h5-6,12-13H,1-4H2
Standard InChI Key CJHSDNLOBAIDLX-UHFFFAOYSA-N
Canonical SMILES C1C2CNCC2CC1(C(F)(F)F)O

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s IUPAC name, 5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol, reflects its bicyclic framework comprising a five-membered cyclopentane fused to a pyrrolidine ring. The stereochemistry of the octahydrocyclopenta[c]pyrrolidine system is critical, as small structural variations can significantly alter biological activity . The trifluoromethyl (-CF₃) group enhances lipophilicity, potentially improving membrane permeability and metabolic stability.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1251924-91-0
Molecular FormulaC₈H₁₂F₃NO
Molecular Weight195.18 g/mol
XLogP3-AA (Predicted)~1.2 (estimated)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (hydroxyl, amine, -CF₃)

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol typically involves multi-step organic reactions. While detailed protocols are proprietary, analogous cyclopentapyrrolidine syntheses often employ:

  • Cyclization Reactions: Intramolecular cyclization of linear precursors to form the bicyclic core.

  • Functional Group Introduction: Electrophilic trifluoromethylation using reagents like CF₃TMS or Umemoto’s reagent.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the correct stereochemistry .

A hypothetical route could involve:

  • Step 1: Construction of the octahydrocyclopenta[c]pyrrolidine scaffold via Pictet-Spengler or Mannich cyclization.

  • Step 2: Late-stage introduction of the trifluoromethyl group via radical or nucleophilic trifluoromethylation.

  • Step 3: Hydroxylation at the 5-position using oxidizing agents like m-CPBA or enzymatic methods.

Analytical Characterization

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR to confirm trifluoromethyl incorporation; ¹H/¹³C NMR for backbone assignment.

  • Mass Spectrometry: High-resolution MS to verify molecular weight and fragmentation patterns .

  • X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks, though no public data exists for this compound .

Physicochemical and Pharmacokinetic Properties

Metabolic Stability

  • Cytochrome P450 Interactions: The electron-withdrawing -CF₃ group may reduce oxidative metabolism, extending half-life.

  • Glucuronidation: The hydroxyl group is a potential site for Phase II metabolism, necessitating prodrug strategies for improved bioavailability .

CompoundIC₅₀ (nM)Selectivity Over CRABP
Bicyclic analog 12>100-fold
Fenretinide150Low

Research Gaps and Future Directions

Unresolved Challenges

  • Synthetic Scalability: Current methods lack cost-efficiency for large-scale production .

  • In Vivo Efficacy: No published animal studies exist for this specific compound.

  • Off-Target Effects: Potential interactions with CRABP or other retinoid-binding proteins remain unstudied .

Recommended Studies

  • Pharmacokinetic Profiling: Assess oral bioavailability and tissue distribution.

  • Crystallographic Analysis: Resolve 3D structure to guide structure-activity relationship (SAR) studies.

  • Therapeutic Expansion: Explore utility in fibrosis or cancer, where retinoid signaling plays a role .

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